

An In-depth Technical Guide to the Structural Analysis of Compound M5N36

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Compound of Interest

Compound Name: M5N36

Cat. No.: B15574808

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Abstract: Compound **M5N36** is a novel, potent, and selective small molecule inhibitor of Kinase X, a key enzyme implicated in the progression of various solid tumors. This document provides a comprehensive overview of the structural and functional characterization of **M5N36**. It includes detailed physicochemical and spectroscopic data, in-depth experimental protocols for binding and cellular assays, and a mechanistic exploration of its role in the Kinase X signaling pathway. The information presented herein is intended to serve as a foundational guide for researchers engaged in the preclinical and clinical development of **M5N36** and related analogs.

Structural and Physicochemical Characterization

The foundational step in evaluating a new chemical entity is a thorough analysis of its structural and physical properties. These characteristics are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.^{[1][2][3]} **M5N36** was synthesized as a white crystalline solid and subjected to a battery of analytical techniques to confirm its identity, purity, and key physicochemical parameters.

Physicochemical Properties

The physicochemical properties of **M5N36** were determined using standard computational and experimental methods. These parameters are essential for predicting its drug-like properties and potential for oral bioavailability.^{[1][4][5]}

Property	Value	Method
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₃	High-Resolution Mass Spectrometry
Molecular Weight	407.47 g/mol	Calculated from Formula
LogP (o/w)	2.85	HPLC Method
Aqueous Solubility	45 µg/mL at pH 7.4	Shake-flask Method
pKa	8.2 (basic)	Potentiometric Titration
Polar Surface Area	89.5 Å ²	Calculated (in silico)

Table 1: Summary of key physicochemical properties of Compound **M5N36**.

Spectroscopic Data for Structural Elucidation

The definitive structure of **M5N36** was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^{[6][7][8][9]} These techniques provide atomic-level detail about the molecular structure and connectivity.^{[6][9]}

Technique	Key Findings
¹ H NMR (500 MHz, DMSO-d ₆)	Signals consistent with proposed aromatic and aliphatic protons. Key shifts at δ 7.8-8.5 (aromatic region) and δ 2.5-4.0 (aliphatic region).
¹³ C NMR (125 MHz, DMSO-d ₆)	22 distinct carbon signals observed, matching the expected number from the molecular formula. Carbonyl signal observed at δ 168.
HRMS (ESI+)	Calculated for C ₂₂ H ₂₆ N ₅ O ₃ ⁺ [M+H] ⁺ : 408.2030; Found: 408.2035.

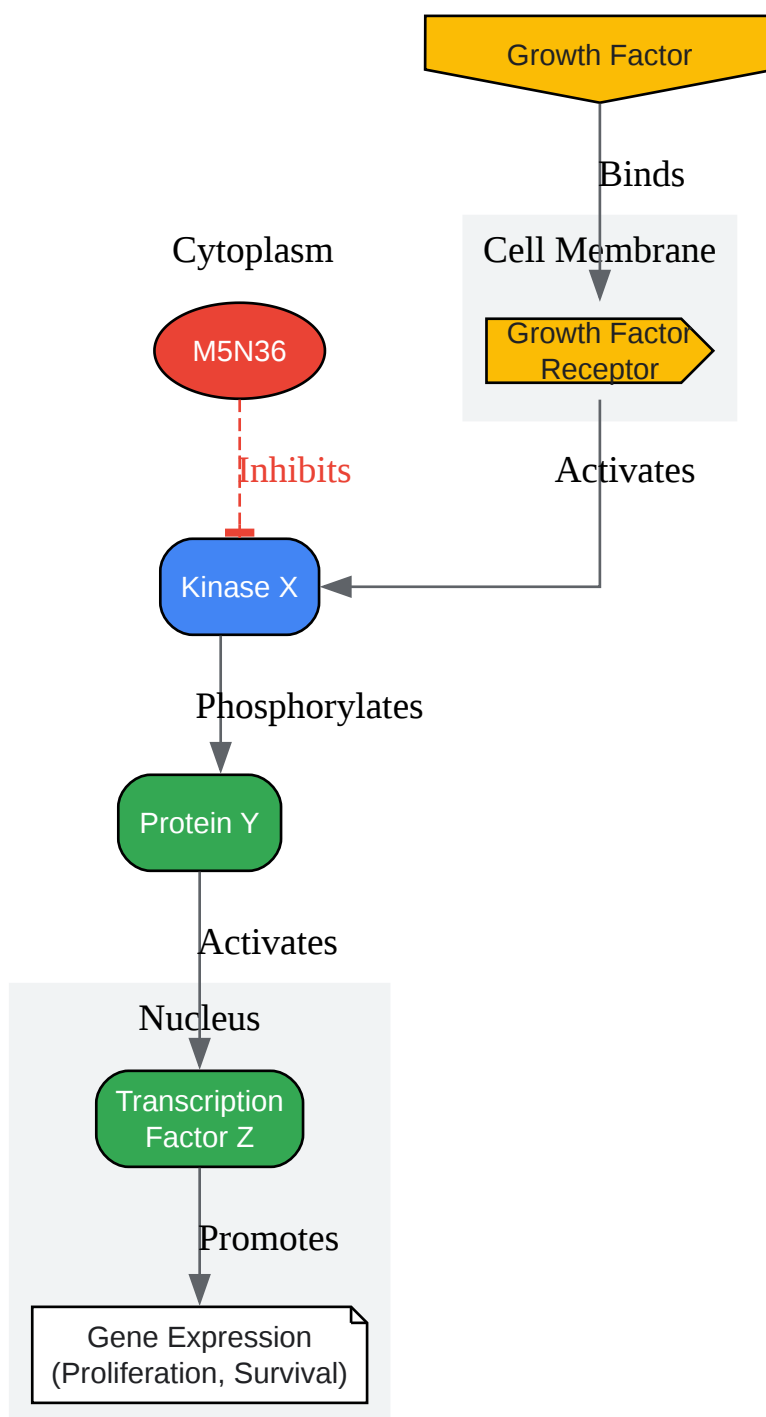
Table 2: Summary of spectroscopic data used for the structural confirmation of **M5N36**.

Mechanism of Action and Pathway Analysis

M5N36 is designed to be an ATP-competitive inhibitor of Kinase X.^[10] Kinase X is a critical node in a signaling cascade that promotes cell proliferation and survival.^{[11][12][13]} Dysregulation of this pathway is a hallmark of several cancers.^[12]

The Kinase X Signaling Pathway

The pathway is initiated by the binding of a growth factor to its cell surface receptor, leading to receptor dimerization and autophosphorylation.^[11] This activates Kinase X, which in turn phosphorylates and activates the downstream effector, Protein Y. Activated Protein Y translocates to the nucleus, where it modulates the activity of Transcription Factor Z, leading to the expression of genes involved in cell cycle progression and apoptosis inhibition. **M5N36** inhibits Kinase X, thereby blocking the entire downstream cascade.



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Caption: The Kinase X signaling pathway and the inhibitory action of **M5N36**.

Quantitative Biological Data

The biological activity of **M5N36** was assessed through a series of in vitro biochemical and cell-based assays to determine its potency, selectivity, and cellular efficacy.

Kinase Inhibition Profile

The inhibitory activity of **M5N36** was measured against the primary target, Kinase X, and a panel of related kinases to assess its selectivity. IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, were determined.[\[14\]](#)

Kinase Target	IC ₅₀ (nM)	Assay Type
Kinase X (Primary Target)	15	Radiometric Assay [³³ P]-ATP
Kinase A	1,250	Radiometric Assay [³³ P]-ATP
Kinase B	>10,000	FRET-based Assay
Kinase C	850	Radiometric Assay [³³ P]-ATP
Kinase D	>10,000	FRET-based Assay

Table 3: In vitro kinase inhibitory activity of **M5N36**.

Cell-Based Efficacy

The anti-proliferative effect of **M5N36** was evaluated in a human colon cancer cell line (HCT116) known to have an active Kinase X pathway. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, was determined.[\[15\]](#)[\[16\]](#)

Cell Line	GI ₅₀ (nM)	Assay Type	Duration
HCT116 (Human Colon Carcinoma)	95	CellTiter-Glo® (ATP-based)	72 hours

Table 4: Cellular anti-proliferative activity of **M5N36**.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of experimental findings. The following sections describe the methodologies used to generate the binding and cellular data for **M5N36**.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the procedure for determining the binding kinetics (K_a , K_e , and K_d) of **M5N36** to Kinase X.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Objective: To measure the real-time association and dissociation rates of **M5N36** with its target, Kinase X.
- Instrumentation: Biacore T200 (or equivalent SPR system).
- Materials:
 - Sensor Chip: CM5 series.[\[17\]](#)
 - Ligand: Recombinant Human Kinase X (>95% purity).
 - Analyte: Compound **M5N36**, serially diluted.
 - Buffers: HBS-EP+ (Running Buffer), 10 mM Sodium Acetate pH 4.5 (Immobilization Buffer).
 - Reagents: NHS/EDC for amine coupling, Ethanolamine-HCl for deactivation.[\[20\]](#)
- Procedure:
 - Surface Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.
 - Ligand Immobilization: Inject Kinase X (20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).
 - Surface Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active esters.

- Binding Analysis:
 - Prepare a serial dilution of **M5N36** in running buffer (e.g., 0.1 nM to 100 nM).
 - Inject each concentration over the ligand-immobilized surface and a reference flow cell for 180 seconds at a flow rate of 30 $\mu\text{L}/\text{min}$ (association phase).
 - Allow dissociation in running buffer for 300 seconds (dissociation phase).
- Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_a), dissociation rate (k_e), and the equilibrium dissociation constant (K_d).

Protocol: Cell Viability (CellTiter-Glo®) Assay

This protocol describes a method for measuring the effect of **M5N36** on the viability of a cancer cell line.[\[21\]](#)[\[22\]](#)[\[23\]](#)

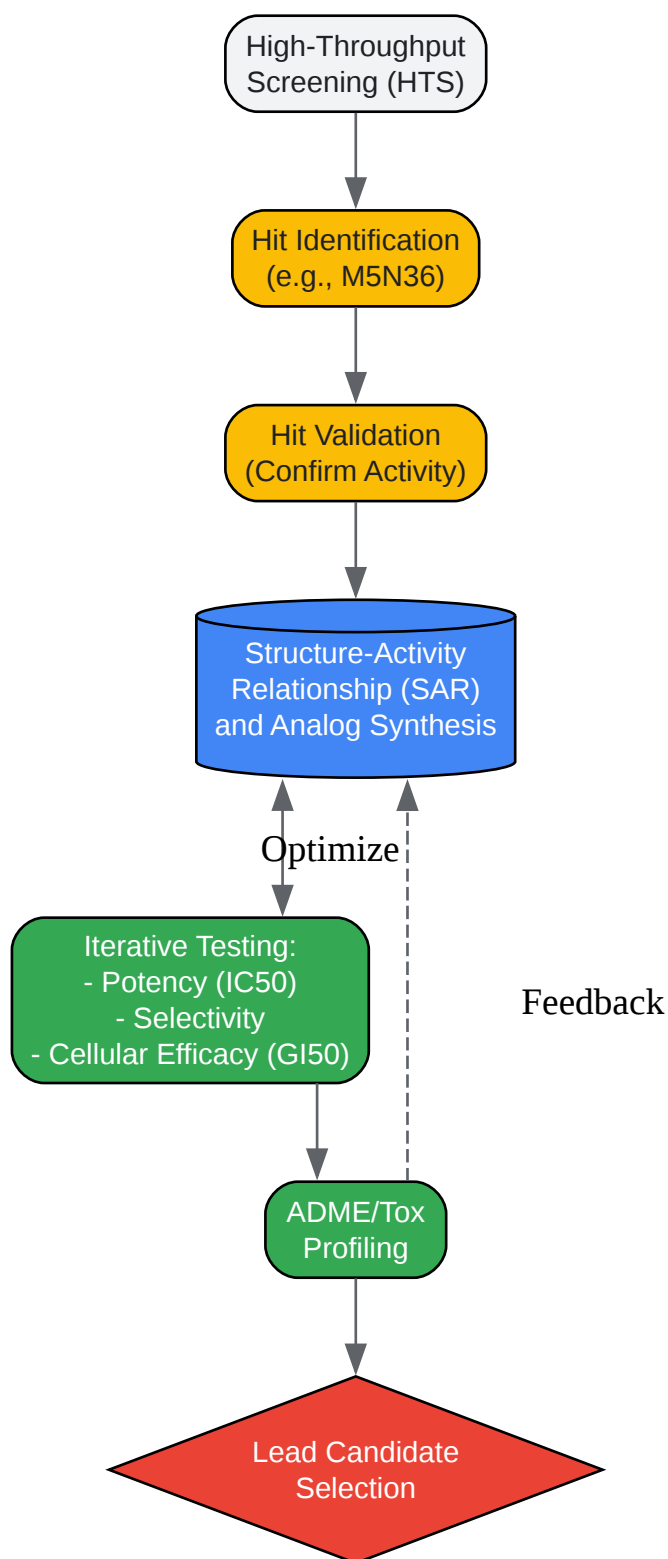
- Objective: To quantify the anti-proliferative effect of **M5N36** by measuring cellular ATP levels as an indicator of metabolic activity.
- Materials:
 - Cell Line: HCT116.
 - Media: McCoy's 5A Medium supplemented with 10% FBS.
 - Assay Plates: 96-well, flat-bottom, opaque-walled plates.
 - Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Procedure:
 - Cell Plating: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well in 100 μL of media. Incubate for 24 hours at 37°C, 5% CO_2 .
 - Compound Treatment: Prepare a 10-point, 3-fold serial dilution of **M5N36** in media. Add 100 μL of the diluted compound to the appropriate wells (final DMSO concentration

<0.1%). Include vehicle-only (DMSO) wells as a negative control.

- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
- Assay Measurement:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by fitting the data to a four-parameter dose-response curve.

Drug Development Workflow

The progression of a compound like **M5N36** from an initial "hit" to a "lead" candidate follows a structured, iterative process.^{[24][25][26]} This workflow involves continuous optimization of potency, selectivity, and ADME properties.^[27]



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Caption: A generalized workflow for the hit-to-lead optimization process.

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